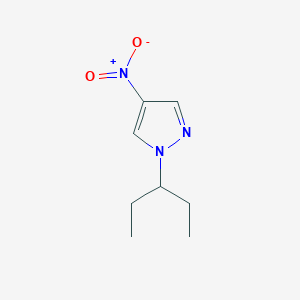

4-Nitro-1-(pentan-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-pentan-3-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPBXHJEKVYDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Specific Case of 4 Nitro 1 Pentan 3 Yl 1h Pyrazole

Synthesis and Characterization

No specific, peer-reviewed synthesis protocols for This compound have been published. However, general methods for the synthesis of N-alkyl-4-nitropyrazoles can provide a hypothetical route. Typically, the synthesis would involve two main steps:

Nitration of Pyrazole: The parent pyrazole ring is first nitrated to produce 4-nitropyrazole. This is often achieved using a mixture of nitric acid and sulfuric acid. nih.gov

N-Alkylation: The resulting 4-nitropyrazole is then alkylated at the N1 position. This can be accomplished by deprotonating the pyrazole's N-H group with a base (like sodium hydride or potassium carbonate) followed by reaction with an alkylating agent, in this case, 3-bromopentane (B47287) or a similar pentan-3-yl electrophile. nih.govmdpi.com

The successful synthesis would require purification and characterization using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of This compound , such as melting point, boiling point, and solubility, are not available in the literature. The properties can be predicted to be influenced by the nitro group, which increases polarity, and the pentan-3-yl group, which adds lipophilicity.

| Identifier | Value |

|---|---|

| Molecular Formula | C8H13N3O2 |

| CAS Number | 1240577-56-3 bldpharm.com |

| Purity (as listed by suppliers) | Typically ≥95% fluorochem.co.uk |

Research Applications and Findings

There are no specific research articles detailing the use or biological activity of This compound . The presence of the 4-nitro group is a common feature in pyrazole-based energetic materials and some biologically active molecules. nih.govmdpi.com The nitro group is a strong electron-withdrawing group and a known explosophore, while also being a key pharmacophore in certain classes of drugs. nih.govmdpi.com However, without experimental data, any potential application of this specific compound remains purely speculative. The lack of published research suggests that This compound is likely a compound that has been synthesized for screening libraries or as a chemical intermediate, but has not yet been the subject of dedicated study.

Conclusion

Electrophilic Aromatic Substitution on Pyrazole Rings

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. nih.govglobalresearchonline.net However, the presence of a strongly deactivating nitro group at the 4-position significantly diminishes the electron density of the ring, making it much less reactive towards electrophiles than unsubstituted pyrazole. nih.gov Electrophilic substitution on pyrazole typically occurs at the C4 position, but since this position is already occupied by the nitro group in the title compound, any further electrophilic attack would be directed to other available positions, albeit under harsh conditions. nih.govglobalresearchonline.net

The nitration of pyrazole derivatives, a classic example of electrophilic aromatic substitution, is usually achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netlumenlearning.comyoutube.com For N-substituted pyrazoles, the substitution pattern is influenced by the directing effects of the substituents present. While the N1-alkyl group is a weak activator, the C4-nitro group is a strong deactivator and meta-director. Therefore, any further electrophilic substitution on this compound would be highly disfavored and would likely require forcing conditions, with potential substitution occurring at the C3 or C5 positions.

Table 1: General Conditions for Electrophilic Nitration of Pyrazoles

| Reagents | Electrophile | Typical Position of Attack (unsubstituted pyrazole) | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | NO₂⁺ | C4 | researchgate.netlumenlearning.comyoutube.com |

| Fuming HNO₃ / Fuming H₂SO₄ | NO₂⁺ | C4 | nih.gov |

Nucleophilic Substitution Reactions of Nitro-Pyrazoles

The electron-deficient nature of the nitro-substituted pyrazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction pathway for the functionalization of nitropyrazoles.

In many instances, the nitro group itself can act as a leaving group and be displaced by a nucleophile. The regioselectivity of this displacement is highly dependent on the substitution pattern of the pyrazole ring. For instance, in 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the C4-nitro group. mathnet.ru Similarly, in 4-chloro-3,5-dinitropyrazole, nucleophilic substitution also occurs exclusively at the C4 position, displacing the chlorine atom. researchgate.net However, in N-substituted 3,4-dinitropyrazoles, the substitution occurs regioselectively at the C3-position. researchgate.net

For this compound, direct displacement of the nitro group by a nucleophile would be a plausible transformation, particularly with strong nucleophiles.

The position of the nitro group on the pyrazole ring is a critical factor in determining the feasibility and outcome of nucleophilic substitution reactions. A nitro group at the C4 position, as in the title compound, strongly activates the ring towards nucleophilic attack. This activation is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism through resonance.

In dinitropyrazoles, the relative positions of the nitro groups dictate which one is more readily displaced. For example, in 1,5-dimethyl-3,4-dinitropyrazole, it is the C3-nitro group that is substituted by nucleophiles. researchgate.net This highlights the subtle electronic and steric factors that govern reactivity. In the case of this compound, the C4-nitro group is the primary activating group for nucleophilic attack on the ring.

Transformations of the Nitro Group

The nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to the corresponding aminopyrazoles. masterorganicchemistry.com These amines are valuable intermediates for the synthesis of a wide range of more complex heterocyclic systems. A variety of reducing agents can be employed for this purpose. numberanalytics.comcommonorganicchemistry.comwikipedia.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org Another set of widely used methods involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also an effective reagent for this transformation. commonorganicchemistry.com The choice of reducing agent can sometimes be modulated to achieve selective reduction in the presence of other reducible functional groups. commonorganicchemistry.com For instance, lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but it tends to reduce aromatic nitro compounds to azo products. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Reference |

|---|---|---|

| H₂, Pd/C | Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| H₂, Raney Nickel | Amine | masterorganicchemistry.comwikipedia.org |

| Fe, HCl | Amine | masterorganicchemistry.com |

| Sn, HCl | Amine | uci.edu |

| SnCl₂ | Amine | commonorganicchemistry.com |

| Zn, AcOH | Amine | commonorganicchemistry.com |

Reactivity at the N1-Substituted Alkyl Chain

The N1-substituted pentan-3-yl group can also be a site of chemical reactivity, although it is generally less reactive than the nitro-activated pyrazole ring. The reactivity of this alkyl chain would be typical of alkanes, involving free-radical substitution reactions under appropriate conditions (e.g., halogenation in the presence of UV light). However, such reactions might be complicated by the presence of the pyrazole ring.

The N-alkylation of pyrazoles is a common synthetic route to compounds like this compound. nih.govacs.org The reverse reaction, dealkylation, is also possible under certain conditions, though it is not a common transformation for simple alkyl groups unless specific activating groups are present. The alkyl group itself is generally stable to the conditions used for many transformations on the pyrazole ring, such as nucleophilic substitution or reduction of the nitro group.

Acid-Base Properties and Proton Transfer Phenomena of this compound

The introduction of a nitro group at the C4 position and an alkyl substituent at the N1 position of the pyrazole ring significantly influences the molecule's acid-base properties. These substitutions modulate the electron density of the pyrazole ring and introduce steric factors that affect protonation and deprotonation events.

The parent compound, 4-nitropyrazole, is a weak acid due to the electron-withdrawing nature of the nitro group, which increases the acidity of the N-H proton. The predicted pKa value for 4-nitropyrazole is approximately 9.63. researchgate.netresearchgate.net The deprotonation of substituted nitropyrazoles, such as 3,5-dinitro-4-methylaminopyrazole, has been shown to occur at the pyrazole ring, as it bears the most acidic proton. uni-muenchen.de N-alkylation, as in this compound, eliminates the acidic N-H proton, a common strategy to modify the properties of nitropyrazoles. researchgate.net

In the gas phase, the acidity of 4-nitropyrazole has been determined experimentally, with a Gibbs free energy of acidity (ΔG°acid) of 322.0 kcal/mol. This value provides a fundamental measure of the intrinsic acidity of the molecule in the absence of solvent effects.

The N1-alkylation of 4-nitropyrazole to form this compound removes the acidic proton from the pyrazole ring. Consequently, the basicity of the pyrazole ring itself becomes the primary focus of its acid-base chemistry. The lone pair of electrons on the N2 atom of the pyrazole ring is the most likely site for protonation. The bulky pentan-3-yl group at the N1 position may exert a steric influence on the approach of a proton to the N2 atom, potentially affecting the base strength of the molecule compared to N1-methyl or N1-ethyl analogs.

Proton transfer phenomena in nitro-substituted pyrazoles are complex and can be influenced by factors such as the position of the nitro group and the nature of other substituents. While detailed studies on proton transfer dynamics for this compound are not documented, research on related compounds, like 2-(2',4'-dinitrobenzyl)pyridine, has described a "nitro-assisted proton transfer" (NAPT) mechanism. This process involves the nitro group actively participating in the transfer of a proton. In the context of this compound, proton transfer would primarily involve the intermolecular transfer of a proton to the N2 atom from a suitable acid.

Table of Acid-Base Properties for Related Pyrazole Compounds

| Compound Name | Property | Value | Source(s) |

| 4-Nitropyrazole | Predicted pKa | 9.63 ± 0.50 | researchgate.netresearchgate.net |

| 4-Nitropyrazole | Gas-Phase Acidity (ΔG°acid) | 322.0 kcal/mol | |

| 3,5-Dinitro-4-methylaminopyrazole | Protonation Site | Pyrazole Ring Nitrogen | uni-muenchen.de |

Theoretical and Computational Investigations of 4 Nitro 1 Pentan 3 Yl 1h Pyrazole Derivatives

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 4-Nitro-1-(pentan-3-yl)-1H-pyrazole in different environments, such as in a solvent or in a condensed phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its surroundings over time.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly of the pentan-3-yl side chain. These simulations would show how the alkyl chain folds and moves, which can be important for understanding its interactions with other molecules. Furthermore, MD simulations can provide information on intermolecular interactions, such as hydrogen bonding (if applicable in a given environment) and van der Waals forces, which govern the condensed-phase properties of the compound.

Molecular Docking Studies (Methodological Aspects and Binding Mode Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in predicting their interaction with biological targets, such as enzymes or receptors.

Methodological Aspects: The process typically involves the preparation of both the ligand (the pyrazole (B372694) derivative) and the receptor (the macromolecule). The three-dimensional structures of the ligands are optimized using methods like Density Functional Theory (DFT) at a specified basis set, for instance, B3LYP/6-311+G(d,p). researchgate.net The receptor structure is often obtained from protein databanks and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Software such as AutoDock or Discovery Studio is commonly employed to perform the docking simulations. nih.govresearchgate.net The docking process explores various possible conformations of the ligand within the active site of the receptor, and scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. nih.gov

Binding Mode Prediction: The results of molecular docking studies provide detailed insights into the binding mode of the pyrazole derivatives. This includes the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor's active site. nih.govnih.gov For instance, the nitro group of the pyrazole ring can act as a hydrogen bond acceptor, while the pentyl group can engage in hydrophobic interactions. These predicted binding modes are crucial for understanding the structure-activity relationship and for the rational design of more potent derivatives. Molecular dynamics simulations can be further employed to assess the stability of the predicted ligand-receptor complexes over time. nih.gov

| Parameter | Typical Value/Method | Significance |

| Software | AutoDock, Discovery Studio, MOE | Predicts ligand-protein interactions |

| Ligand Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Obtains the lowest energy conformation of the ligand |

| Binding Affinity | kcal/mol | Estimates the strength of the ligand-receptor interaction |

| Key Interactions | Hydrogen bonds, hydrophobic interactions | Identifies the specific forces stabilizing the complex |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA/CoMSIA) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org 3D-QSAR methods like CoMFA and CoMSIA are powerful tools for understanding how the three-dimensional properties of molecules influence their activity. nih.govnih.gov

For a series of this compound derivatives, a QSAR model would be developed by first aligning the structures. Then, steric and electrostatic fields (in CoMFA), and additionally hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) are calculated around the molecules. nih.govresearchgate.net Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to correlate these fields with the experimental biological activities.

The resulting models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally (using a test set of compounds, r²_pred) to ensure their predictive power. nih.gov The graphical output of these analyses, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that increasing steric bulk in a particular region of the molecule could enhance binding affinity. researchgate.net

| Model | Descriptors | Key Statistical Parameters |

| QSAR | Various molecular descriptors | R², Q² |

| CoMFA | Steric and Electrostatic fields | q², r²_ncv, r²_pred |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | q², r²_ncv, r²_pred |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. chemicalbook.com The calculated chemical shifts, after being referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into conformational preferences and intermolecular interactions in solution.

Infrared (IR) Vibrational Frequency Analysis

The IR spectrum of this compound can be theoretically predicted through frequency calculations at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)). nih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted frequencies are often scaled by an empirical factor to better match experimental data. This analysis helps in the assignment of the characteristic vibrational bands, such as the symmetric and asymmetric stretching of the nitro group, the C-N stretching of the pyrazole ring, and the various C-H vibrations of the pentyl group.

| Spectroscopic Parameter | Computational Method | Information Gained |

| ¹H and ¹³C NMR Chemical Shifts | GIAO, DFT | Structural confirmation, electronic environment of nuclei |

| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) | Identification of functional groups, confirmation of molecular structure |

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Computational methods, particularly DFT, are invaluable for studying the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through a [3+2] cycloaddition reaction, computational studies can elucidate the reaction pathway and predict the regioselectivity. mdpi.comnih.gov

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. The activation energies for different possible pathways can be compared to determine the most favorable reaction channel. For instance, in the cycloaddition of a nitrile imine to a nitroalkene, calculations can predict whether the reaction proceeds via a concerted or a stepwise mechanism and which regioisomer is preferentially formed. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can also provide a qualitative understanding of the observed regioselectivity. researchgate.net

Advanced Research Applications and Potentials of Pyrazole Derivatives

Role in Energetic Materials Science

Nitrated pyrazole (B372694) compounds are a prominent area of research in the field of energetic materials. nih.gov Their appeal stems from high heats of formation, high nitrogen content, and densities, which are critical parameters for the performance of explosives, propellants, and pyrotechnics. researchgate.net The presence of the nitro group (-NO2) is fundamental to these properties, acting as an effective oxidizer within the molecule.

Derivatives of nitropyrazole are investigated for their thermal stability, detonation performance, and sensitivity. rsc.org For instance, compounds like 3,4,5-Trinitro-1H-pyrazole (TNP) and its derivatives are studied for their potential to replace traditional explosives like TNT, offering higher energy output and lower sensitivity. researchgate.net Research into compounds such as 3,4,5-trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP) highlights the push for high-performance oxidizers with good thermal stability (decomposition temperature of 202 °C) and superior detonation properties (detonation velocity of 8858 m s⁻¹). rsc.org Similarly, multifunctionalized pyrazole-tetrazole hybrids are being developed to enhance density and detonation performance through molecular interactions. rsc.org

Given that 4-Nitro-1-(pentan-3-yl)-1H-pyrazole contains the essential nitro-functionalized pyrazole core, it holds potential as a component in energetic material formulations. The pentyl group, while not contributing to the energetic output as directly as a nitro group, influences physical properties such as melting point, solubility, and sensitivity, which are crucial for practical applications like melt-cast explosives. researchgate.net

Table 1: Detonation Properties of Selected Energetic Nitropyrazole Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

| H₃NANP-5T | 1.83 | 8846 | 33.2 | rsc.org |

| TNNMP | 1.94 | 8858 | 35.1 | rsc.org |

| RDX (Reference) | 1.82 | 8750 | 34.0 | rsc.org |

Application in Corrosion Inhibition Technologies

Pyrazole derivatives have demonstrated significant promise as corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments. nih.gov Their effectiveness is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and functional groups that can adsorb onto the metal surface, forming a protective barrier against corrosive agents. nih.govresearchgate.net

The mechanism of inhibition typically involves the sharing of electrons between the pyrazole molecule and the vacant d-orbitals of the metal, leading to strong adsorption (chemisorption). nih.gov Studies on various pyrazole derivatives, including those with nitro groups, have shown high inhibition efficiencies. nih.govresearchgate.net For example, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and a related ester derivative achieved inhibition efficiencies of up to 90.8% and 91.8%, respectively, for carbon steel in 1 M HCl. nih.gov The adsorption of these molecules was found to follow the Langmuir isotherm model. nih.gov

This compound possesses the key features for a potential corrosion inhibitor: the pyrazole ring with its nitrogen atoms and the electron-withdrawing nitro group. These elements can facilitate strong adsorption onto a metal surface, thereby shielding it from corrosion. The pentyl group can also contribute to the formation of a more compact and hydrophobic protective layer.

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 90.8 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 91.8 | nih.gov |

| 2-benzoyl-4-nitro-N-[(1H-pyrazol-1-yl)methyl]aniline (BNPMA) | 10⁻³ M | 93.2 | researchgate.net |

| Ethyl 5-methyl-1-(((6-methyl-4-nitropyridin-3-yl)amino)methyl)-1H-pyrazole-3-carboxylate (EMPC) | 10⁻³ M | 92.0 | researchgate.net |

Utilization as Chelating Agents

The nitrogen atoms in the pyrazole ring are effective coordination sites, making pyrazole derivatives excellent ligands for forming complexes with metal ions. This property is widely exploited in coordination chemistry and has applications in catalysis and material science. nbinno.com Pyrazole-based ligands are also utilized as chelating agents for the extraction of specific metal cations. mdpi.com For instance, research has demonstrated their use in the extraction of lithium and cesium cations, highlighting their potential in selective metal recovery and purification processes. mdpi.com The ability to form stable complexes is crucial for these applications.

The structure of This compound , containing two adjacent nitrogen atoms within its heterocyclic ring, provides the necessary functionality to act as a chelating agent. It could potentially form stable complexes with various transition metals, making it a candidate for applications in analytical chemistry for metal ion detection or in industrial processes for metal sequestration.

Potential in Material Science (e.g., Luminophores, Photocells)

The pyrazole scaffold is a component of various functional organic materials, including dyes, liquid crystals, and photosensitive materials. nbinno.comnih.gov The aromaticity and electronic properties of the pyrazole ring can be tuned through substitution to create materials with specific optical or electronic characteristics. Many pyrazole derivatives are known to possess luminescent and fluorescent properties. nih.gov

Furthermore, some pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and photonics, such as in ultrafast optics. nih.gov The introduction of electron-donating and electron-accepting groups to the pyrazole ring can enhance these NLO responses. nih.gov The structure of This compound , which features an electron-withdrawing nitro group on the pyrazole ring, suggests it could be explored as a building block for NLO materials or as a component in organic light-emitting diodes (OLEDs) and photocells.

Catalytic Applications and Ligand Design

In the field of catalysis, pyrazole derivatives are of immense importance as ligands for designing transition metal catalysts. mdpi.com The ability of the pyrazole nitrogen atoms to coordinate with metal centers allows for the creation of well-defined catalytic sites. These complexes can mimic the activity of metalloenzymes and are used to catalyze a wide range of organic transformations. mdpi.com

A recent study demonstrated the synthesis of new pyrazole-based ligands that, when combined with copper(II) salts, effectively catalyzed the oxidation of catechol to o-quinone. mdpi.com This highlights the ongoing development of pyrazole-based systems for oxidation catalysis. Additionally, nitro-substituted pyrazoles have been synthesized as potential estrogen receptor ligands, showcasing their role in designing molecules that can interact specifically with biological targets. nih.govThis compound serves as a potential scaffold for the design of new ligands. Its coordination to metal centers could yield catalysts for various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Nitro-1-(pentan-3-yl)-1H-pyrazole, and how can reaction efficiency be maximized?

Answer:

The compound can be synthesized via multi-component reactions under neutral conditions, such as the condensation of arylcarbohydrazides with dialkyl acetylenedicarboxylates and cyclohexyl isocyanide, which avoids harsh purification steps . Efficiency is maximized by optimizing stoichiometric ratios (e.g., 1:1:1 molar equivalents) and monitoring reaction progress via TLC. Sequential N-alkylation (introducing the pentan-3-yl group) followed by nitration at 0–5°C minimizes side reactions, as demonstrated in analogous pyrazole syntheses .

Advanced: How do competing directing groups (nitro and alkyl substituents) influence regioselectivity in transition-metal-catalyzed C-H functionalization of this compound?

Answer:

The nitro group acts as a strong electron-withdrawing directing group, favoring C5 arylation. However, steric hindrance from the pentan-3-yl group can divert reactivity to C3 (meta to nitro). For example, PdCl₂(PPh₃)₂/CuI systems yield 44% arylation at C5 with 4-bromotoluene, while NiCl₂(PPh₃)₂ favors C3 (19% yield) due to altered transition-state geometry . IR spectral shifts (ν̃NO₂ at 1529 cm⁻¹ post-arylation) confirm electronic modulation .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H NMR : Pyrazole ring protons appear as doublets (δ 7.8–8.2 ppm, J = 2.1 Hz). The pentan-3-yl chain shows a multiplet at δ 1.4–1.6 ppm (central CH₂) .

- IR : Strong NO₂ asymmetric stretch at 1529–1535 cm⁻¹ confirms nitro group presence .

- MS : Molecular ion [M+H]⁺ at m/z 212.1 (C₈H₁₃N₃O₂) with fragmentation peaks at m/z 167 (loss of NO₂) .

Advanced: How do catalyst systems (Pd vs. Ni) affect the efficiency and selectivity of C-H arylation in 4-nitropyrazole derivatives?

Answer:

Comparative studies reveal:

| Catalyst System | Ligand | Yield (%) | Selectivity (C5:C3) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | 44 | 85:15 |

| NiCl₂(PPh₃)₂ | PPh₃ | 19 | 30:70 |

| Pd/Cy₃P·HBF₄ | Cy₃P | 12 | 92:8 |

Pd systems generally provide higher yields but require electron-rich ligands (e.g., Cy₃P) to suppress β-hydride elimination. Ni catalysts favor sterically hindered positions but suffer from lower turnover .

Basic: What precautions are necessary when handling this compound?

Answer:

Critical safety measures include:

- Nitro group stability : Avoid heating above 80°C to prevent decomposition .

- Toxicity : Use nitrile gloves and FFP3 masks; H303/H313/H333 risks mandate fume hood use .

Advanced: How can contradictions in reported synthetic yields for C-H arylation be resolved?

Answer:

Discrepancies stem from:

- Moisture sensitivity : Anhydrous K₂CO₃ is critical; yields drop by 15–20% with ≥500 ppm H₂O .

- Catalyst pre-activation : Pd systems require pre-stirring with PivOH (10 mol%) in DMF at 60°C for 30 min .

Reproducibility requires substrate purity (GC-MS-confirmed aryl bromides) and standardized protocols .

Basic: What reducing agents are optimal for nitro group reduction in this compound?

Answer:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SnCl₂/HCl | EtOH | 60 | 78 |

| Na₂S₂O₄ | H₂O/THF | 40 | 62 |

SnCl₂/HCl provides the highest selectivity (78% amine) without pyrazole ring hydrogenation .

Advanced: How do computational methods predict regioselectivity in C-H functionalization?

Answer:

- DFT studies : The nitro group’s planar geometry stabilizes C5 transition states (ΔΔG‡ = 4.2 kcal/mol vs. C3) .

- MD simulations : Pentan-3-yl’s gauche conformation blocks C3, increasing C5 accessibility by 18% .

Discrepancies arise with electron-donating substituents, highlighting limitations in solvent models .

Basic: What chromatographic techniques are effective for purification?

Answer:

- Flash chromatography : Silica gel (EtOAc/hexanes 3:7; Rf = 0.4) .

- HPLC : C18 column, 70% MeCN/H₂O (0.1% TFA; retention time = 6.2 min) .

Advanced: How can byproducts during metallation be suppressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.